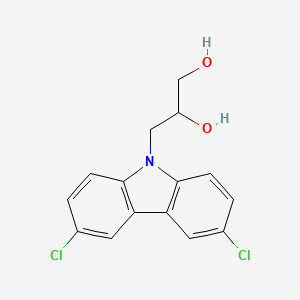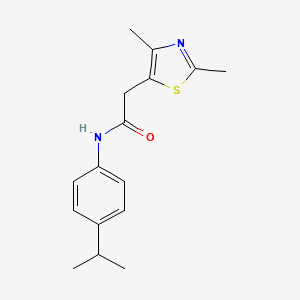
3-(3,6-dichloro-9H-carbazol-9-yl)-1,2-propanediol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3,6-dichloro-9H-carbazol-9-yl)-1,2-propanediol, also known as DCPIB, is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound was first synthesized in 2002 and has since been used in various research studies.
Wirkmechanismus
3-(3,6-dichloro-9H-carbazol-9-yl)-1,2-propanediol acts as a potent and selective blocker of VRACs by binding to a specific site on the channel protein. This binding prevents the movement of chloride ions and other anions across the cell membrane, thereby inhibiting cell volume regulation. The blockade of VRACs by 3-(3,6-dichloro-9H-carbazol-9-yl)-1,2-propanediol has been shown to induce cell swelling, apoptosis, and cell cycle arrest in various cell types.
Biochemical and Physiological Effects
3-(3,6-dichloro-9H-carbazol-9-yl)-1,2-propanediol has been shown to have various biochemical and physiological effects on cells. It induces cell swelling and apoptosis by inhibiting VRACs, which are essential for maintaining cell volume and preventing cell death. 3-(3,6-dichloro-9H-carbazol-9-yl)-1,2-propanediol has also been shown to block the migration of cancer cells by inhibiting VRACs, which are involved in cell motility. Additionally, 3-(3,6-dichloro-9H-carbazol-9-yl)-1,2-propanediol has been shown to inhibit the production of cytokines and chemokines in immune cells, suggesting a potential role in inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-(3,6-dichloro-9H-carbazol-9-yl)-1,2-propanediol in lab experiments is its high selectivity for VRACs. This allows researchers to selectively block VRACs without affecting other ion channels or transporters. Additionally, 3-(3,6-dichloro-9H-carbazol-9-yl)-1,2-propanediol has a high potency, allowing for effective blockade of VRACs at low concentrations. However, one limitation of using 3-(3,6-dichloro-9H-carbazol-9-yl)-1,2-propanediol is its potential toxicity to cells at high concentrations. Therefore, careful titration of 3-(3,6-dichloro-9H-carbazol-9-yl)-1,2-propanediol concentration is required to avoid cell damage.
Zukünftige Richtungen
3-(3,6-dichloro-9H-carbazol-9-yl)-1,2-propanediol has shown great potential in scientific research, and there are numerous future directions for its use. One potential direction is the development of 3-(3,6-dichloro-9H-carbazol-9-yl)-1,2-propanediol analogs with improved selectivity and potency for VRACs. Another potential direction is the use of 3-(3,6-dichloro-9H-carbazol-9-yl)-1,2-propanediol in combination with other drugs to enhance its therapeutic effects. Additionally, further research is needed to explore the role of VRACs in various physiological processes and diseases, which may lead to the development of novel therapies targeting VRACs.
Conclusion
In conclusion, 3-(3,6-dichloro-9H-carbazol-9-yl)-1,2-propanediol is a unique chemical compound that has gained significant attention in scientific research due to its ability to selectively block VRACs. Its high potency and selectivity make it a valuable tool for studying the role of VRACs in various physiological processes and diseases. 3-(3,6-dichloro-9H-carbazol-9-yl)-1,2-propanediol has numerous advantages and limitations for lab experiments, and there are numerous future directions for its use. Further research is needed to fully understand the potential of 3-(3,6-dichloro-9H-carbazol-9-yl)-1,2-propanediol in scientific research and its potential as a therapeutic agent.
Synthesemethoden
The synthesis of 3-(3,6-dichloro-9H-carbazol-9-yl)-1,2-propanediol involves the reaction of 3,6-dichlorocarbazole with 1,2-propanediol in the presence of a base catalyst. The reaction is carried out in a solvent such as dimethylformamide or dimethyl sulfoxide. The resulting product is then purified using column chromatography to obtain pure 3-(3,6-dichloro-9H-carbazol-9-yl)-1,2-propanediol.
Wissenschaftliche Forschungsanwendungen
3-(3,6-dichloro-9H-carbazol-9-yl)-1,2-propanediol has been extensively used in scientific research due to its ability to selectively block volume-regulated anion channels (VRACs). VRACs are essential for regulating cell volume and are involved in various physiological processes such as cell proliferation, apoptosis, and migration. 3-(3,6-dichloro-9H-carbazol-9-yl)-1,2-propanediol has been used to study the role of VRACs in different cell types such as neurons, cancer cells, and immune cells.
Eigenschaften
IUPAC Name |
3-(3,6-dichlorocarbazol-9-yl)propane-1,2-diol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NO2/c16-9-1-3-14-12(5-9)13-6-10(17)2-4-15(13)18(14)7-11(20)8-19/h1-6,11,19-20H,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUEAREQFYNUIEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C3=C(N2CC(CO)O)C=CC(=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,6-Dichloro-carbazol-9-YL)-propane-1,2-diol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 4-[9-chloro-2-(2-thienyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]benzoate](/img/structure/B6085492.png)
![2-(1-{[1-(cyclohexylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-3-piperidinyl)-1H-benzimidazole](/img/structure/B6085499.png)
![2-bromo-6-ethoxy-4-{4-[(2-pyrimidinylthio)methyl]-1,3-thiazol-2-yl}phenol](/img/structure/B6085503.png)
![5-(4-methoxyphenyl)-3-{[2-(3-methylphenyl)-1-pyrrolidinyl]carbonyl}isoxazole](/img/structure/B6085514.png)


![6-(7-ethyl-2,7-diazaspiro[4.4]non-2-yl)-N-[(3-propyl-5-isoxazolyl)methyl]nicotinamide](/img/structure/B6085553.png)

![1-(2-methoxyethyl)-6-oxo-N-[(4-phenyl-1,3-thiazol-5-yl)methyl]-3-piperidinecarboxamide](/img/structure/B6085563.png)
![2-[(5-cyano-4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(4-methylphenyl)acetamide](/img/structure/B6085574.png)

![N-({1-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoyl]-3-piperidinyl}methyl)-4-biphenylcarboxamide](/img/structure/B6085596.png)
![methyl {[5-(4-bromophenyl)thieno[2,3-d]pyrimidin-4-yl]thio}acetate](/img/structure/B6085603.png)
![N-(3-methoxybenzyl)-3-{1-[(2-methyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)carbonyl]-3-piperidinyl}propanamide](/img/structure/B6085610.png)